N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S.ClH/c1-13-4-5-17-18(15(13)3)21-20(28-17)24(7-6-23-8-10-26-11-9-23)19(25)16-12-14(2)22-27-16;/h4-5,12H,6-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFULHXFXJCSNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=NO4)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative disorders and cancer treatment. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining elements from thiazole, isoxazole, and morpholine moieties. Its molecular formula is CHNOS, with a molecular weight of approximately 301.39 g/mol.
Enzyme Inhibition
Recent studies have identified that derivatives related to this compound exhibit significant inhibitory activity against key enzymes involved in neurodegenerative diseases:
- Monoamine Oxidase B (MAO-B) : The compound has shown selective inhibition of MAO-B, which is crucial for the metabolism of neurotransmitters such as dopamine. Inhibition rates were observed at concentrations around 100 μM, with some derivatives achieving inhibition rates exceeding 60% .
- Butyrylcholinesterase (BuChE) : Inhibitory effects against BuChE were also noted, with IC values reported at approximately 15.12 μM for certain derivatives . This is significant as BuChE plays a role in the breakdown of acetylcholine, and its inhibition may enhance cholinergic signaling in neurodegenerative conditions.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies:
- Cell Viability Assays : In vitro assays demonstrated that compounds similar to this compound exhibited cytotoxic effects against several cancer cell lines. For instance, IC values were recorded in the low micromolar range against lung cancer cell lines such as A549 and HCC827 .
Case Studies
- Neuroprotective Effects : A study highlighted the neuroprotective properties of related compounds in models of Alzheimer's disease. The ability to inhibit MAO-B and BuChE suggests potential benefits in preserving cognitive function by enhancing dopaminergic and cholinergic neurotransmission .
- Antitumor Activity : In another investigation, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity with IC values ranging from 0.85 μM to 6.75 μM across different assays .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit tubulin polymerization, which is a critical mechanism for cancer cell proliferation. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HCT-15 and MDA-MB-468 . The mechanism involves arresting cancer cells in the G2/M phase of the cell cycle, thereby preventing further division and growth.
1.2 Neuroprotective Effects
The compound's structural analogs have been evaluated for their neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's. Research indicates that derivatives of benzothiazole can inhibit butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO-B), enzymes linked to Alzheimer's pathology. These derivatives exhibited IC50 values suggesting effective inhibition rates, paving the way for developing treatments targeting cognitive decline .
Anticancer Efficacy
A study assessed the effectiveness of similar compounds in vivo using a breast cancer xenograft model. The administration of these compounds resulted in a significant reduction in tumor size (up to 77%) without notable toxicity to the host organism . This suggests a favorable therapeutic index.
Neurodegenerative Disorders
In vitro studies have shown that certain derivatives of this compound can selectively inhibit BuChE with minimal toxicity at therapeutic concentrations . This selectivity is crucial for developing drugs that minimize side effects while effectively managing symptoms of neurodegenerative diseases.
Q & A
Q. What are the foundational synthetic pathways for this compound, and how do reaction conditions influence yield?
The compound’s synthesis likely involves multi-step reactions, including cyclization and substitution. For example, similar isoxazole-thiazole derivatives are synthesized via condensation of oxime intermediates with activated esters under reflux conditions, followed by purification using automated flash chromatography . Key steps may include:
- Oxime formation : Reaction of aldehydes with hydroxylamine hydrochloride in ethanol .
- Cyclization : Use of Oxone® or KCl to promote heterocycle formation .
- Amidation : Coupling with morpholinoethylamine under basic conditions. Yield optimization often requires adjusting stoichiometry, solvent polarity, and reaction time, as seen in analogous syntheses (e.g., 70–80% yields achieved via reflux in ethanol/glacial acetic acid) .
Q. Which spectroscopic techniques are critical for structural elucidation?
- ¹H/¹³C-NMR : Identifies substituent patterns (e.g., methyl groups on benzothiazole at δ ~2.5 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1600–1670 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functionalities .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M⁺] peaks) and fragmentation patterns (e.g., loss of morpholinoethyl groups) .
Q. What is the hypothesized mechanism of action in anticancer research?
While direct data on this compound is limited, structurally related benzothiazole-isoxazole hybrids inhibit kinase pathways (e.g., PI3K/AKT) or disrupt microtubule assembly . Morpholinoethyl groups may enhance solubility and bioavailability, as seen in analogs targeting platelet aggregation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction parameters and resolve data contradictions?
Statistical DoE methods (e.g., factorial designs) minimize experimental trials while maximizing data robustness. For example:
- Variables : Temperature, catalyst loading, solvent polarity.
- Response Surface Methodology (RSM) : Identifies optimal conditions for yield/purity . Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from impurities or substituent effects. Orthogonal analytical techniques (HPLC, LC-MS) and meta-analysis of substituent libraries (e.g., halogen vs. nitro groups ) can clarify structure-activity relationships.
Q. What computational tools aid in predicting reactivity and designing derivatives?
Quantum chemical calculations (e.g., DFT) model transition states and electron density distributions to predict regioselectivity in cyclization steps. Institutions like ICReDD integrate computational reaction path searches with experimental validation to accelerate discovery . For example:
- Transition state analysis : Predicts feasibility of isoxazole ring closure.
- Molecular docking : Screens derivatives for kinase binding affinity.
Q. How do reactor design and process controls impact scalability?
Scaling from lab to pilot plant requires addressing:
- Heat transfer : Exothermic reactions (e.g., amidation) necessitate jacketed reactors with precise temperature control .
- Mixing efficiency : Heterogeneous reactions (e.g., solid-liquid) benefit from high-shear mixers . Membrane separation technologies (CRDC subclass RDF2050104) can purify intermediates, reducing downstream processing costs .
Q. What strategies resolve discrepancies in biological assay results?
- Control standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (MTT vs. ATP-luminescence).
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with assays .
- Substituent tuning : Replace labile groups (e.g., nitro in analog 25 ) with bioisosteres (e.g., cyano) to enhance stability.
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
